molecular formula C22H18O11 B1671489 (-)-Epigallocatechin gallate CAS No. 989-51-5

(-)-Epigallocatechin gallate

Cat. No.: B1671489
CAS No.: 989-51-5
M. Wt: 458.4 g/mol
InChI Key: WMBWREPUVVBILR-WIYYLYMNSA-N
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Description

(-)-Epigallocatechin gallate (EGCG) is the most abundant and biologically active catechin in green tea (Camellia sinensis), constituting 50–80% of its total catechin content . Structurally, it features a benzopyran skeleton with three hydroxyl groups on the B-ring and a galloyl ester moiety at the 3-position of the C-ring (Fig. 1). This unique configuration confers potent antioxidant, anti-inflammatory, and anticancer properties . EGCG has demonstrated efficacy in diverse therapeutic applications, including leishmaniasis treatment (80.4% lesion inhibition, comparable to Glucantime ), inhibition of prostate cancer cell growth , and modulation of β-lactam resistance in Staphylococcus aureus . Its bioavailability and stability are enhanced through nanoformulations, which optimize delivery and therapeutic outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epigallocatechin gallate can be synthesized through various methods. One common approach involves the esterification of epigallocatechin with gallic acid. This reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, epigallocatechin gallate is often extracted from green tea leaves. The extraction process involves several steps, including solvent extraction, purification, and concentration. The use of ultra-high performance liquid chromatography (UHPLC) is common in the identification and quantification of epigallocatechin gallate in these extracts .

Chemical Reactions Analysis

Degradation and Epimerization Kinetics

EGCG undergoes simultaneous degradation and epimerization in aqueous systems, with reaction rates dependent on temperature .

Key findings:

  • Both processes follow first-order reaction kinetics and obey the Arrhenius equation across temperatures (25–165°C).

  • Degradation dominates below 44°C , while epimerization accelerates above 44°C , converting (-)-gallocatechin gallate (GCG) to (-)-EGCG.

  • Above 98°C, epimerization becomes the predominant pathway due to increased thermal energy destabilizing stereochemical configurations .

Kinetic parameters:

Reaction TypeActivation Energy (kJ/mol)Rate Constant at 70°C (×10⁻⁵ s⁻¹)
Degradation83.21.76
Epimerization67.92.34

Mathematical models validated these kinetics, showing consistency across catechin sources and concentrations .

Antioxidant Reactions with Peroxyl Radicals

EGCG’s antioxidant activity primarily arises from its trihydroxyphenyl B-ring , which reacts with peroxyl radicals generated by azo initiators like AMVN .

Oxidation products and mechanisms:

  • B-ring oxidation : Forms a ring-opened unsaturated dicarboxylic acid and seven-membered anhydrides .

  • Dimerization : Produces symmetrical and unsymmetrical dimers via radical coupling .

  • Stoichiometry : EGCG traps 4.16 ± 0.51 peroxyl radicals per molecule , outperforming EGC (2.20 ± 0.26) and methyl gallate (2.33 ± 0.18) .

Role of oxygen :
Atmospheric oxygen participates in radical trapping, forming superoxide anions (O₂⁻) neutralized by superoxide dismutase (SOD). Enhanced SOD activity in EGCG-treated systems suggests synergistic antioxidant effects .

Dimer Formation and Radical Scavenging

EGCG forms stable dimers during antioxidant reactions, critical for chain-breaking activity .

Dimer types:

  • Homo-dimers : Two EGCG radicals combine via B-ring coupling.

  • Dimer radicals : Intermediate species neutralized by O₂⁻ elimination.

Structural determinants :

  • The 3',4',5'-trihydroxy groups on the B-ring enable electron delocalization.

  • The galloyl moiety at C3 stabilizes radicals but does not directly participate in oxidation .

Temperature-Dependent Reaction Pathways

EGCG’s reactivity shifts dramatically with temperature:

Temperature RangeDominant ProcessKey Observations
<44°CDegradationLoss of EGCG via hydrolysis
44–98°CEpimerization > DegradationGCG converts to EGCG
>98°CEpimerizationStereochemical inversion prevails

This challenges previous reports of an 82°C threshold, highlighting the need for precise thermal processing in food and pharmaceutical applications .

EGCG’s chemical behavior is defined by its susceptibility to thermal degradation, stereochemical flexibility, and robust radical-scavenging capacity. These reactions underpin its stability in products and efficacy in mitigating oxidative stress, though temperature control remains critical to preserving its bioactivity.

Scientific Research Applications

Scientific Research Applications

EGCG has been investigated for its role in cancer prevention and treatment . Studies suggest that EGCG exhibits anti-proliferative effects, induces cell cycle arrest, and promotes apoptosis in cancer cells .

Anti-cancer Properties: In vitro studies have demonstrated EGCG's ability to suppress estrogen-stimulated activation . EGCG has also been shown to enhance the effects of ginseng compounds in inhibiting colon cancer cell growth . The gallic acid group in EGCG significantly enhances catechin's anticancer potential, which could be utilized to develop novel anticancer agents .

  • EGCG has shown promise in acute promyelocytic leukemia (APL) treatment . It can reverse leucocytosis, anaemia, and thrombocytopenia, and prolong survival in mice with PML/RARα . EGCG treatment induces apoptosis in spleen cells and modulates the expression of proteins like BAX, BAD, BCL-2, and c-MYC .
  • EGCG's anti-proliferative and pro-differentiation properties, along with its ability to induce apoptosis, make it a potential candidate for cancer therapy .

Antibacterial Applications: EGCG has antibacterial effects against Staphylococcus aureus . It adsorbs onto the cell envelope, causing cellular damage and disrupting cell functions . EGCG inhibits the functions of cell-envelope proteins, leading to abnormalities in septum formation and cell segregation . It also decreases glucose uptake in S. aureus cells, similar to its effects on E. coli .

Cardiovascular Protection: EGCG exerts a cardioprotective effect against myocardial ischemia–reperfusion injury (MIRI) . It reduces the production of reactive oxygen species (ROS), prevents intracellular Ca2+ overload, inhibits the inflammatory response and cell apoptosis, and promotes free radical scavenging . EGCG can also alleviate atherosclerosis, heart failure, heart hypertrophy, arrhythmia, and other cardiovascular diseases .

Other Health Benefits:

  • EGCG controls high blood pressure, decreases blood cholesterol and body fat, and reduces the risk of osteoporotic fractures .
  • EGCG acts as a protective agent against the adverse effects of water-pipe smoking by curbing inflammation and modulating antioxidant gene expression in kidney tissues .

Data Tables

Pharmacological Properties of EGCG in Healthy Volunteers

ParameterResult
Relative bioavailability1.6% at low dose (75 mg/kg body weight); 13.9% at higher doses (250 mg/kg and 400 mg/kg body weight)
Maximum plasma concentration (Cmax)130–3392 ng/ml
Time to reach Cmax (Tmax)60–115 min
AUC (0–∞)442–10 368 ng · h/ml
Apparent terminal elimination half-life2.2 h after i.v. and 5–6 h after oral administration
Safety and tolerabilitySafe and tolerable at dosages of up to 1600 mg

Tumor Inhibition Properties of EGCG

SpeciesStrain/sex

Case Studies

Teratogenicity and Reproductive Toxicity: A guideline-directed teratogenicity study found no indication of teratogenic effects when EGCG was administered to rats during organogenesis at doses representing a nominal 1000 mg EGCG/kg/day . The results indicated that EGCG remains non-teratogenic when plasma concentrations reach levels as high as 191 µg/ml . Subsequent reproductive performance in these animals was not affected by this delay .

Mechanism of Action

Epigallocatechin gallate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Catechins

Structural Differences

EGCG belongs to the flavan-3-ol subclass of flavonoids. Key structural distinctions among related catechins include:

  • Galloylation: Presence of a galloyl ester (e.g., EGCG, ECG) vs. non-galloylated forms (e.g., EGC, EC).
  • Hydroxylation : EGCG and EGC have three hydroxyl groups on the B-ring, whereas EC and ECG have two .

Table 1. Structural and Functional Comparison of Catechins

Compound Structural Features Antioxidant Capacity (FRAP, μM Fe²⁺/g) Key Biological Activities Content in Green Tea (%)
EGCG 3-galloyl, 3',4',5'-trihydroxy B-ring 4,500–5,200 Anticancer, anti-leishmanial, P-gp inhibition 5.0–7.91
ECG 3-galloyl, 3',4'-dihydroxy B-ring 3,800–4,200 Tyrosinase inhibition, β-lactam resistance modulation 1.5–2.63
EGC Non-galloylated, 3',4',5'-trihydroxy B-ring 2,500–3,000 Adipocyte proliferation inhibition 0.5–1.21
EC Non-galloylated, 3',4'-dihydroxy B-ring 1,800–2,200 Erythrocyte protection against AAPH-induced hemolysis 0.5–0.99
GCG 3-galloyl, stereoisomer of EGCG 3,900–4,500 Antioxidant synergy with EGCG 0.23–0.5

Functional Differences

Antioxidant Activity

EGCG outperforms non-galloylated catechins (e.g., EC, EGC) in scavenging reactive oxygen species (ROS) due to its galloyl group. For example:

  • Against hypochlorite-induced hemolysis, EGCG and ECG inhibit at 10–20 μM, while EC requires >50 μM .
  • In green tea extracts, EGCG content strongly correlates with DPPH radical scavenging (R² = 0.89) and FRAP activity (R² = 0.92) .

Anticancer Effects

EGCG’s galloylation enhances DNA interaction and pro-apoptotic signaling. Electrochemical studies show EGCG binds to DNA via intercalation, inducing structural changes that trigger apoptosis . In contrast, ECG lacks comparable DNA-binding affinity but modulates bacterial resistance mechanisms .

Enzyme Inhibition

  • Tyrosinase : Theaflavin-3-gallate (TF2A) exhibits 1.5× higher inhibition than EGCG, while ECG shows moderate activity .
  • P-glycoprotein (P-gp) : EGCG inhibits P-gp at IC₅₀ = 25 μM, whereas ECG requires higher concentrations (>50 μM) .

Bioavailability

EGCG’s higher polarity reduces its intestinal absorption compared to non-galloylated catechins. However, nanoencapsulation in liposomes or chitosan nanoparticles increases its bioavailability by 2–3× .

Research Findings and Clinical Relevance

Therapeutic Efficacy

  • Leishmaniasis : Topical EGCG (80.4% lesion inhibition) matches Glucantime (85.1%) in reducing Leishmania parasite burden .
  • Prostate Cancer : EGCG (80 μM) synergizes with Cd²⁺ to induce PC-3 cell apoptosis, reducing membrane fluidity by 40% .

Agricultural and Industrial Relevance

  • Tea Cultivars : "黄金菊" tea contains 7.91% EGCG, surpassing安吉白茶 (5.2%) and福鼎大白茶 (6.8%) .
  • Antioxidant Formulations: EGCG-based nanoformulations are prioritized in nutraceuticals for enhanced stability and targeted delivery .

Biological Activity

(-)-Epigallocatechin gallate (EGCG) is a prominent polyphenol found in green tea, known for its extensive biological activities. This article explores the diverse biological effects of EGCG, including its antioxidant, anti-cancer, antibacterial, and neuroprotective properties. The findings are supported by various studies and case analyses, highlighting its potential therapeutic applications.

1. Antioxidant Activity

EGCG exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

  • Mechanism : The compound scavenges free radicals and chelates metal ions, preventing oxidative damage to cells. It has been shown to inhibit lipid peroxidation in mitochondrial membranes, thereby protecting cellular integrity from cadmium-induced toxicity .
  • Research Findings : A study indicated that EGCG could prevent Cd²⁺-induced mitochondrial lipid peroxidation and maintain mitochondrial viability . Additionally, its antioxidant capacity is influenced by structural modifications; for instance, acetylated forms of EGCG showed reduced antioxidant activity compared to the native compound .

2. Anti-Cancer Properties

EGCG's role in cancer prevention has been widely studied, with mechanisms involving the modulation of signaling pathways.

  • Case Study : In a study involving Epstein-Barr virus (EBV)-positive cells, EGCG inhibited spontaneous lytic infection by downregulating the ERK1/2 and PI3-K/Akt signaling pathways. This finding suggests that EGCG can interfere with viral oncogenesis linked to EBV-associated cancers .
  • Clinical Trials : A systematic review of clinical trials highlighted EGCG's potential in managing multiple sclerosis and other cancers through its immunomodulatory effects and ability to induce apoptosis in cancer cells .

3. Antibacterial Activity

EGCG has demonstrated antibacterial effects against various pathogens, including Escherichia coli.

  • Mechanism : It induces reactive oxygen species (ROS) formation, leading to cell membrane damage and bacterial death. A study found that sub-inhibitory doses of EGCG activated the Cpx system in E. coli, contributing to cell death through oxidative stress .
  • Research Findings : The expression levels of cell-wall-related genes increased significantly upon treatment with EGCG, indicating its role in disrupting bacterial cell integrity .

4. Neuroprotective Effects

EGCG has been investigated for its neuroprotective properties, particularly in neurodegenerative diseases.

  • Mechanism : It is believed to protect neurons by reducing oxidative stress and enhancing mitochondrial function. EGCG has shown promise in preventing neuronal apoptosis and promoting neurogenesis .
  • Clinical Implications : Research indicates that EGCG may improve cognitive function and slow the progression of neurodegenerative diseases like Alzheimer’s through its antioxidative and anti-inflammatory actions .

5. Summary of Biological Activities

The following table summarizes the key biological activities of EGCG along with their mechanisms:

Biological ActivityMechanismKey Findings
AntioxidantScavenging free radicals; metal chelationPrevents oxidative damage; protects mitochondria from Cd²⁺ toxicity
Anti-CancerModulation of signaling pathwaysInhibits EBV lytic cycle; induces apoptosis in cancer cells
AntibacterialInduction of ROS; disruption of cell membranesEffective against E. coli; activates stress response systems
NeuroprotectiveReduction of oxidative stress; enhancement of mitochondrial functionImproves cognitive function; protects against neurodegeneration

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of EGCG relevant to experimental design?

EGCG is a white-to-pink crystalline powder with a melting point of 212°C. It is light-sensitive and requires storage at 2–8°C in tightly sealed, dry containers . Water solubility data are lacking, necessitating empirical determination for aqueous experiments. Researchers should prioritize stability testing under experimental conditions (e.g., pH, temperature) due to its sensitivity to decomposition .

Q. What safety protocols are essential for handling EGCG in laboratory settings?

  • Personal protective equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Work in well-ventilated areas or under fume hoods to prevent inhalation of dust .
  • Spill management: Avoid dry sweeping; instead, use wet methods to suppress dust and dispose of contaminated materials as hazardous waste .
  • First aid: For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Q. How can researchers ensure reproducibility in EGCG bioavailability studies?

Standardize in vitro digestion models (e.g., simulated gastric/intestinal fluids) to assess EGCG stability . For in vivo studies, use controlled diets to minimize confounding factors from polyphenol-rich foods. Monitor fecal metabolites (e.g., 5-(3,5-dihydroxyphenyl)-4-hydroxyvaleric acid) via HPLC or LC-MS to confirm metabolic pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in EGCG’s antiviral mechanisms?

Discrepancies in antiviral efficacy (e.g., against HIV vs. hepatitis C) may arise from differences in viral entry mechanisms or EGCG’s interaction with host cell receptors. To address this:

  • Use in vitro models (e.g., pseudotyped viruses) to isolate entry inhibition effects .
  • Apply isothermal titration calorimetry (ITC) to quantify EGCG binding affinities to viral envelope proteins .
  • Conduct dose-response analyses to differentiate direct antiviral activity from cytotoxicity .

Q. How do gut microbiota influence EGCG metabolism, and how can this be modeled?

Rat intestinal flora metabolize EGCG into (-)-epigallocatechin (EGC) and gallic acid via hydrolysis by Enterobacter aerogenes and Bifidobacterium longum . Advanced methodologies include:

  • Anaerobic cultures: Incubate EGCG with bacterial strains in phosphate buffer (pH 7.1) under anaerobic conditions .
  • Metabolite tracking: Use LC-MS/NMR to identify intermediates like 1-(3',4',5'-trihydroxyphenyl)-3-(2'',4'',6''-trihydroxyphenyl)propan-2-ol .
  • Gnotobiotic models: Compare metabolite profiles in germ-free vs. colonized rodents to isolate microbial contributions .

Q. What methodological frameworks are optimal for evaluating EGCG’s neurocognitive effects in translational studies?

For conditions like Down syndrome, combine cognitive testing with biomarker analysis:

  • Clinical trials: Use double-blind, placebo-controlled designs with standardized EGCG doses (e.g., 9 mg/kg/day) .
  • Outcome measures: Assess visual memory via Cambridge Neuropsychological Test Automated Battery (CANTAB) and adaptive behavior via Vineland-II scales .
  • Pharmacokinetic integration: Correlate plasma EGCG levels with cognitive outcomes using LC-MS .

Q. How can researchers address variability in EGCG’s antioxidant activity across studies?

Contradictions may stem from assay interference (e.g., EGCG’s auto-oxidation in DPPH assays). Mitigation strategies include:

  • Standardized assays: Use oxygen radical absorbance capacity (ORAC) with controlled pH and temperature .
  • Chelating agents: Add EDTA to buffer metal ions that catalyze EGCG oxidation .
  • Multi-method validation: Compare results across ORAC, FRAP, and cell-based models (e.g., H2O2-induced oxidative stress in SH-SY5Y cells) .

Q. Methodological Resources

  • Data Analysis: Use systematic reviews (PRISMA guidelines) to synthesize conflicting evidence .
  • Experimental Design: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine hypotheses .
  • Safety Compliance: Follow GHS and OSHA standards for chemical handling .

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
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InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WMBWREPUVVBILR-WIYYLYMNSA-N
Source PubChem
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Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
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Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
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Molecular Formula

C22H18O11
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DSSTOX Substance ID

DTXSID1029889
Record name (-)-Epigallocatechin gallate
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Molecular Weight

458.4 g/mol
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Physical Description

Solid
Record name Epigallocatechin gallate
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CAS No.

989-51-5
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Record name Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester
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Melting Point

140 - 142 °C
Record name Epigallocatechin gallate
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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